(4-Benzylphenoxy)(trimethyl)silane
Description
(4-Benzylphenoxy)(trimethyl)silane is an organosilicon compound characterized by a benzylphenoxy group attached to a trimethylsilyl moiety. Organosilicon compounds are widely studied for their thermal stability, hydrophobicity, and reactivity, making this compound a candidate for advanced material design .
Properties
CAS No. |
1262139-41-2 |
|---|---|
Molecular Formula |
C16H20OSi |
Molecular Weight |
256.42 |
IUPAC Name |
(4-benzylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)17-16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
ISPIELAUUNJLGD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane
- Structure: Features a bulky tert-butyl group adjacent to the phenoxy-silane moiety.
- Properties: Enhanced steric hindrance likely reduces hydrolysis rates compared to (4-Benzylphenoxy)(trimethyl)silane. Used in phenolic compound extraction due to its lipophilic nature .
- Applications: Extraction of phenolic compounds from biomass .
Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane
- Structure: Contains a conjugated butadiynyl group instead of benzylphenoxy.
- Properties : The electron-deficient triple bonds increase reactivity in cycloaddition reactions. Molecular mass: 198.341 g/mol .
- Applications: Potential use in polymer chemistry or as a building block for carbon-rich materials .
Benzyl(Triethoxy)Silane
Electronic and Functional Group Comparisons
(4-Bromophenyl)trimethylsilane
- Structure : Bromophenyl group introduces electron-withdrawing effects.
- Properties : Higher thermal stability (decomposition >250°C) and utility in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent .
- Applications : Intermediate in pharmaceutical synthesis .
[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane
- Structure : Bromine and tert-butyl groups create steric and electronic modulation.
- Properties : Bulky substituents hinder nucleophilic attacks, enhancing stability under acidic conditions .
- Applications : Stabilizer in high-temperature polymers .
1,4-Phenylenebis[trimethyl]silane
- Structure : Bis-silylated aromatic core.
- Properties: Higher symmetry and rigidity compared to mono-substituted analogs like this compound. Used in essential oil analysis due to volatility .
Data Table: Key Properties of Comparable Compounds
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